molecular formula C9H15ClO4 B146641 Diethyl chloroethylmalonate CAS No. 29263-83-0

Diethyl chloroethylmalonate

Cat. No. B146641
CAS RN: 29263-83-0
M. Wt: 222.66 g/mol
InChI Key: QDONGIRJVISTFJ-UHFFFAOYSA-N
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Patent
US05138107

Procedure details

Diethyl ethylmalonate (1.88 g, 10 mmol), 1.38 g (10 mmol) of potassium carbonate, 0.1 g of tetra-n-butylammonium chloride hydrate, and 5 mL of carbon tetrachloride were mixed at 70° C. for 3 h. Gas chromatographic analysis of the mixture showed complete conversion of the diethyl ethylmalonate to yield 2.13 g of diethyl α-chloro-α-ethylmalonate (96% yield).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].C(Cl)(Cl)(Cl)[Cl:21]>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:21][C:3]([CH2:1][CH3:2])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)(C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.